Terpin

Beschreibung

Alpha-terpineol (C₁₀H₁₈O), a monoterpene alcohol, is a prominent component of essential oils derived from plants such as Eucalyptus, Pinus, Salvia libanotica, and tea species . It is characterized by a sweet, herbal, and woody aroma, making it valuable in perfumery, cosmetics, and aromatherapy . Key physicochemical properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 154.25 g/mol | |

| Boiling point | 217.5°C (760 mmHg) | |

| Density | 0.934 g/cm³ | |

| LogP (octanol-water) | 2.93 | |

| Vapor pressure (25°C) | 0.0283 mmHg |

Alpha-terpineol exhibits diverse pharmacological activities, including antitumor, anti-inflammatory, antioxidant, and antidepressant effects . Its anticancer mechanism involves suppression of NF-κB signaling, inhibiting tumor cell proliferation and inducing apoptosis . Additionally, it modulates neurotransmitter pathways (e.g., norepinephrine) to exert antidepressant effects .

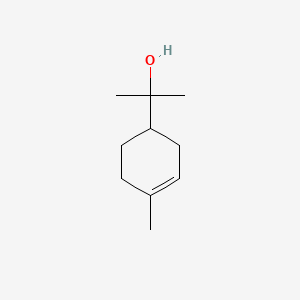

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-Terpineol can be synthesized through several methods:

-

Hydration of Alpha-Pinene: : This is the most common industrial method. Alpha-Pinene, derived from turpentine oil, is hydrated in the presence of sulfuric acid to produce alpha-Terpineol. The reaction conditions typically involve temperatures around 50-60°C and a controlled acid concentration to optimize yield and minimize by-products .

-

Limonene Route: : Another method involves the conversion of limonene to alpha-Terpineol. Limonene reacts with trifluoroacetic acid to form a trifluoroacetate intermediate, which is then hydrolyzed to yield alpha-Terpineol. This method, however, has a lower selectivity for alpha-Terpineol compared to the alpha-Pinene route .

Industrial Production Methods

Industrial production of alpha-Terpineol primarily relies on the hydration of alpha-Pinene due to its cost-effectiveness and availability of raw materials. The process involves:

Extraction of Alpha-Pinene: Obtained from turpentine oil.

Hydration Reaction: Conducted in large reactors with sulfuric acid as the catalyst.

Purification: The crude product is purified through distillation to obtain high-purity alpha-Terpineol.

Analyse Chemischer Reaktionen

Epoxidation Reactions

α-Terpineol undergoes epoxidation via two primary methods:

-

Thermal epoxidation using hydrogen peroxide (H₂O₂) under photochemical conditions produces 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-7-ol (II) . This reaction involves singlet oxygen-mediated attack on the double bond, forming an oxirane intermediate .

-

Oxidation with mCPBA (meta-chloroperbenzoic acid) yields the same epoxide II as the sole product, confirming the regioselectivity of the double bond attack .

Reaction Conditions and Yields

| Method | Reagent | Conditions | Product (Yield) |

|---|---|---|---|

| Photochemical | H₂O₂ (30%) | Sodium lamp, -5°C | II (50%) |

| Oxidation | mCPBA | Room temperature | II (Sole product) |

Photooxygenation

Singlet oxygen () reacts with α-terpineol to form a mixture of hydroperoxides:

-

2-(3-hydroperoxy-4-methylene-cyclohexyl)propan-2-ol (IIIa)

-

2-(4-hydroperoxy-4-methylcyclohex-2-enyl)propan-2-ol (IIIa')

The ratio IIIa:IIIa' is approximately 47:53 , influenced by the choice of sensitizer (e.g., chlorophyllin vs. tetraphenylporphyrin) .

Mechanistic Pathways

The reaction proceeds via peroxirane intermediates (B) , with two competing pathways:

-

Pathway a : Formation of IIIa via hydroperoxide addition at position 3.

With Hydroxyl Radicals (OH)

-

Products :

-

Acetone

-

Ethanediol (glyoxal)

-

2-Oxopropanal (methyl glyoxal)

-

With Ozone (O₃)

Interfacial Ozonolysis

α-Terpineol undergoes heterogeneous ozonolysis at air-water interfaces, forming hydroperoxides (HH) and carbonyl compounds. Key findings:

-

Major Product : Hydroperoxide (HH) detected via mass spectrometry () .

-

pH Dependence : HH formation is suppressed at high pH (>6) due to interfacial OH⁻ accumulation .

Reaction Progression

| Time (h) | Major Product | Byproduct Yield |

|---|---|---|

| 4 | α-Terpineol (67–77%) | <5% |

| >4 | 1,8-Terpineol | >5% |

Enzymatic Conversion to 1,8-Cineole

Monoterpene synthases catalyze the rearrangement of α-terpineol to 1,8-cineole via a catalytic dyad (His-502 and Glu-249) and Thr-278. The reaction involves:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Neuroprotective Effects in Alzheimer's Disease

Recent research has demonstrated the neuroprotective properties of alpha-terpineol in models of Alzheimer's disease (AD). A study utilized a rat model where alpha-terpineol was administered at a dose of 100 mg/kg. The findings indicated significant improvements in biochemical markers associated with oxidative stress and inflammation, such as increased superoxide dismutase (SOD) levels and decreased malondialdehyde (MDA) levels. Additionally, alpha-terpineol treatment reduced amyloid plaque formation and enhanced memory performance in passive avoidance tests .

1.2 Anticancer Properties

Alpha-terpineol has shown promise as an anticancer agent. Research indicates that it inhibits tumor cell growth through the suppression of the NF-κB signaling pathway. In vitro studies revealed that alpha-terpineol effectively reduced the viability of various cancer cell lines, including small cell lung carcinoma. The mechanism involves downregulation of NF-κB-related genes, suggesting its potential as a therapeutic agent against certain cancers .

1.3 Analgesic and Anti-inflammatory Effects

Studies have also highlighted the analgesic properties of alpha-terpineol, particularly in neuropathic pain models. A dosage of 100 mg/kg significantly alleviated mechanical allodynia in rats. Furthermore, it exhibited anti-inflammatory effects by reducing hypernociception and modulating inflammatory cytokines .

Cosmetic and Fragrance Industry

Alpha-terpineol is widely used as a fragrance component due to its pleasant scent and antimicrobial properties. It serves as an ingredient in perfumes, lotions, and other cosmetic products. Its antibacterial activity makes it valuable in formulations aimed at improving skin health and preventing infections .

Food and Beverage Industry

In the food sector, alpha-terpineol is utilized for its flavoring properties. It is often incorporated into food products to enhance taste profiles while also providing potential health benefits due to its antioxidant properties .

Industrial Applications

Alpha-terpineol is employed as a solvent in various industrial applications, including paints, coatings, and adhesives. Its ability to dissolve a wide range of substances makes it an effective solvent for both organic and inorganic materials .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Benefits |

|---|---|---|

| Pharmaceuticals | Neuroprotection in AD | Improves SOD levels; reduces amyloid plaques |

| Anticancer agent | Inhibits tumor growth via NF-κB pathway | |

| Analgesic effects | Alleviates neuropathic pain | |

| Cosmetics | Fragrance component | Antimicrobial properties |

| Food & Beverage | Flavoring agent | Enhances taste; antioxidant benefits |

| Industrial | Solvent for coatings and adhesives | Effective solvent for diverse applications |

Case Studies

Case Study 1: Neuroprotective Effects

- Objective: Evaluate the effect of alpha-terpineol on cognitive function in AD models.

- Methodology: Administered alpha-terpineol (100 mg/kg) to rats with induced AD.

- Results: Significant improvement in memory tests; reduction in amyloid plaques observed.

Case Study 2: Anticancer Activity

- Objective: Assess the cytotoxic effects of alpha-terpineol on cancer cell lines.

- Methodology: In vitro testing on various tumor cell lines.

- Results: Dose-dependent inhibition of cell growth; modulation of NF-κB signaling pathway confirmed.

Wirkmechanismus

The biological effects of alpha-Terpineol are primarily attributed to its interaction with cellular membranes and enzymes. It disrupts the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death. Additionally, alpha-Terpineol can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Alpha-terpineol shares structural and functional similarities with other terpenoids. Below is a comparative analysis based on biological activity, chemical properties, and applications:

Table 1: Molecular and Functional Comparison

Key Findings from Comparative Studies

In murine Sarcoma 180 cells, alpha-terpineol reduced viability by 30–50% at 100–500 μg/mL, outperforming cisplatin in genotoxicity .

Anti-Inflammatory Effects :

- Alpha-terpineol and terpinen-4-ol synergistically inhibit IL-1β and IL-6 in macrophages, but alpha-terpineol shows broader cytokine suppression .

- Unlike 1,8-cineole, alpha-terpineol directly targets NF-κB signaling rather than prostaglandin pathways .

Antioxidant Capacity :

- Alpha-terpineol demonstrated superior antioxidant activity compared to limonene and beta-pinene in radical scavenging assays .

Biologische Aktivität

Alpha-terpineol is a monoterpene alcohol found in various essential oils, particularly in pine trees, and has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, neuroprotective, analgesic, and antioxidant effects, supported by case studies and research findings.

1. Anticancer Properties

Recent studies have highlighted alpha-terpineol's potential as an anticancer agent. Research indicates that it acts as an inhibitor of the NF-κB pathway, which plays a crucial role in tumor growth and survival.

- Inhibition of NF-κB : Alpha-terpineol has been shown to inhibit the translocation and activity of NF-κB in a dose-dependent manner. This inhibition leads to the down-regulation of genes related to inflammation and cancer progression, such as IL-1β and IL1R1 .

Case Study

In vitro studies demonstrated that alpha-terpineol effectively reduced cell viability in various cancer cell lines, suggesting its potential for therapeutic applications in oncology. The compound's efficacy was confirmed through drug-response analysis and gene expression profiling .

2. Neuroprotective Effects

Alpha-terpineol exhibits significant neuroprotective properties, particularly in models of Alzheimer's disease (AD) and cerebral ischemia.

Alzheimer's Disease

A study conducted on rats showed that alpha-terpineol administration (100 mg/kg) improved neurogenesis and memory while reducing amyloid plaque counts. The treatment also resulted in enhanced levels of superoxide dismutase (SOD) and decreased malondialdehyde (MDA), indicating reduced oxidative stress .

Cerebral Ischemia

In another study, alpha-terpineol improved long-term potentiation (LTP) in rats subjected to cerebral ischemia. The compound facilitated synaptic responses and memory restoration by enhancing neuronal signaling pathways .

3. Analgesic Properties

Alpha-terpineol has been investigated for its analgesic effects in neuropathic pain models.

Study Findings

- Mechanical Allodynia : In a rat model of neuropathic pain, administration of alpha-terpineol (50-100 mg/kg) significantly increased paw withdrawal thresholds (PWT), indicating reduced sensitivity to pain stimuli .

- Inflammatory Cytokines : The compound also suppressed microglial activation and inflammatory cytokine levels, further contributing to its analgesic effects .

4. Antioxidant Activity

Alpha-terpineol is recognized for its antioxidant properties, which help mitigate oxidative stress-related damage.

Research Insights

Studies have demonstrated that alpha-terpineol can scavenge free radicals and enhance the activity of antioxidant enzymes such as SOD. This property is particularly beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing alpha-terpineol’s cytotoxicity in yeast models?

- Methodology : Use Schizosaccharomyces pombe as a model organism. Prepare alpha-terpineol stock solutions in DMSO (10 mM), dilute to graded concentrations (0.1–4 mM), and expose yeast cells (OD600 ≈1) for 3 hours. Include solvent controls (0.3 mM DMSO). Assess viability via colony-forming assays and spot assays with three technical replicates. ROS levels can be quantified using fluorescent probes (e.g., H2DCFDA), and apoptosis markers (e.g., Annexin V) should be validated with mutants like sod1Δ or sod2Δ to confirm oxidative stress pathways .

Q. How can researchers isolate alpha-terpineol’s antidepressant mechanisms in preclinical models?

- Methodology : Employ forced swim tests (FST) or tail suspension tests (TST) in rodents. Pre-treat subjects with alpha-terpineol (dose range: 10–100 mg/kg) and compare outcomes to reference antidepressants (e.g., imipramine). Use antagonists like propranolol (β-blocker) or yohimbine (α2-adrenergic antagonist) to dissect noradrenergic involvement. Measure norepinephrine levels in brain homogenates via HPLC .

Advanced Research Questions

Q. How to resolve contradictions in alpha-terpineol’s dual role as a pro-oxidant (in yeast) and antioxidant (in mammalian cells)?

- Methodology :

Comparative studies : Test alpha-terpineol in parallel yeast and mammalian cell lines (e.g., HEK293) under identical ROS quantification protocols (e.g., flow cytometry with DHE staining).

Pathway inhibition : Use ROS scavengers (e.g., NAC) or mitochondrial inhibitors (e.g., rotenone) to identify context-dependent mechanisms.

Transcriptomic analysis : Compare antioxidant gene expression (e.g., SOD1, SOD2, CAT) across models using qRT-PCR. Note that sod2 upregulation in yeast under resorcinol co-treatment suggests mitochondrial-specific responses .

Q. What statistical approaches address variability in alpha-terpineol’s dose-dependent effects across studies?

- Methodology :

- Meta-analysis : Aggregate data from cytotoxicity assays (IC50 values) and antidepressant behavioral tests (immobility time reduction). Apply random-effects models to account for heterogeneity in experimental conditions (e.g., cell types, exposure times).

- Sensitivity testing : Use ANOVA with post-hoc corrections to compare dose-response curves across studies. For example, yeast apoptosis shows linear ROS correlation (R² >0.9 at 1–4 mM), while mammalian neuroprotection may follow biphasic trends .

Q. How to design a study investigating alpha-terpineol’s interaction with resorcinol in mitigating cytotoxicity?

- Methodology : Pre-incubate yeast cells with resorcinol (100 µM, 30 minutes) before alpha-terpineol exposure. Monitor:

- Survival rates : Calculate relative viability (experimental/control).

- ROS dynamics : Compare H2O2 levels in wild-type vs. sod2Δ mutants.

- Gene expression : Quantify SOD2 upregulation via RNA-seq. Note that resorcinol’s protective effect is Sod2-dependent, requiring functional mitochondrial antioxidant pathways .

Methodological Best Practices

Q. What controls are essential in alpha-terpineol pharmacological studies?

- Negative controls : Solvent-only groups (e.g., DMSO at ≤0.3 mM).

- Positive controls : Reference compounds (e.g., fluoxetine for antidepressants, doxorubicin for cytotoxicity).

- Biological replicates : Minimum n=3 for in vitro assays; n=8–10 for rodent behavioral tests.

- Blinding : Assign treatment groups randomly and blind analysts to sample identities during data collection .

Q. How to validate alpha-terpineol’s purity and stability in experimental setups?

- Analytical techniques :

- GC-MS : Verify chemical purity (>95% by area under the curve).

- NMR : Confirm structural integrity (e.g., δ 1.28 ppm for terpene protons).

- Stability tests : Store aliquots at −80°C and assess degradation via HPLC every 6 months .

Addressing Research Gaps

Q. What strategies identify alpha-terpineol’s off-target effects in neuropharmacology?

- Approach :

- Receptor profiling : Screen against GPCR libraries (e.g., β-adrenergic, serotonin receptors) using radioligand binding assays.

- CRISPR-Cas9 knockouts : Generate neuronal cell lines lacking norepinephrine transporters (NET) to isolate direct vs. indirect mechanisms .

Q. How to reconcile alpha-terpineol’s antifungal properties with its cytotoxicity in non-pathogenic fungi?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.